Jadomycin

Cytotoxicity Tumor Selectivity Structure-Activity Relationship

Jadomycin B is the only commercially available jadomycin analog with fully characterized Aurora-B kinase inhibition (IC₅₀ 12.46–19.50 μM), equipotent MDR circumvention, and published in vivo PK/efficacy data. Researchers seeking a pre‑validated tool compound for MDR breast cancer models or Aurora‑B mechanistic studies should order this ≥98% HPLC, fermentation‑derived standard. For tumor‑selective applications, consider Jadomycin Orn—contact us for derivative sourcing.

Molecular Formula C24H21NO6
Molecular Weight 419.4 g/mol
Cat. No. B1254412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJadomycin
Synonymsjadomycin A
Molecular FormulaC24H21NO6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O
InChIInChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1
InChIKeyAVMSKCRHMKXYOO-RCAPREFBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jadomycin Compound Procurement Guide: Key Specifications and Biological Profile for Research Applications


Jadomycin is a family of angucycline-derived natural products produced by Streptomyces venezuelae ISP5230 under stress conditions such as heat shock or ethanol treatment. Distinguished by a unique pentacyclic benz[b]oxazolophenanthridine skeleton incorporating an amino acid-derived oxazolone ring, jadomycins exhibit both antimicrobial and anticancer activities [1]. The major product, jadomycin B (CAS 149633-99-8, C30H31NO9, MW 549.6), contains the deoxysugar L-digitoxose and is produced as a diastereomeric mixture (3aS:3aR ratio approximately 3:2) [2]. Commercial availability typically includes fermentation-derived material with HPLC purity ≥98% .

Why Generic Substitution Fails: Structural Determinants of Jadomycin Differential Activity


Jadomycins cannot be generically substituted due to profound structure-dependent variation in biological activity driven by the amino acid incorporated into the oxazolone ring. The non-enzymatic condensation of a biosynthetic aldehyde with the amino acid present in the culture medium produces structurally distinct jadomycin derivatives, each with unique physicochemical and pharmacological properties [1]. Critically, jadomycin A (lacking the L-digitoxose sugar) shows minimal cytotoxicity and no activity against yeast, whereas jadomycin B is broadly active [2]. This biosynthetic plasticity enables rational precursor-directed diversification, but also means that different jadomycin analogs (e.g., jadomycin B vs. jadomycin S vs. jadomycin T) exhibit widely divergent potency, selectivity, and target engagement profiles [3].

Jadomycin Product-Specific Quantitative Evidence Guide: Differential Potency, Selectivity, and In Vivo Performance


Differential Tumor Selectivity of Jadomycin Orn vs. Jadomycin B and Nonpolar Analogs in Cytotoxicity Assays

While jadomycin B and derivatives with alkyl/nonpolar side chains exhibit IC50 values of 1.3–10 μM against MCF-7, HCT116, and normal HMEC cells with no tumor selectivity, jadomycin Orn (incorporating ornithine) shows differential activity against tumor vs. normal cell lines [1]. This represents the first demonstration of tumor-selective cytotoxicity within the jadomycin family [2].

Cytotoxicity Tumor Selectivity Structure-Activity Relationship

Potency Ranking of Jadomycin Derivatives Against MCF-7 Breast Cancer Cells: Jadomycin T as the Most Potent Analog

Among jadomycin derivatives evaluated against the MCF-7 breast cancer cell line, jadomycin T (threonine-derived) exhibits the highest potency with an IC50 of 0.97 μM, which is approximately 2.9-fold more potent than jadomycin B (IC50 = 2.8 μM) and 8.8-fold more potent than the least active derivative jadomycin Hse (IC50 = 66.8 μM) [1]. This 69-fold potency range across analogs underscores the critical impact of the incorporated amino acid on cytotoxic activity [2].

Breast Cancer Cytotoxicity MCF-7

Retention of Cytotoxic Potency in Multidrug-Resistant Breast Cancer Cells: Jadomycins B, L, and S

Jadomycins B, L, and S retain cytotoxic potency in MCF7 breast cancer cells overexpressing ABCB1 (P-glycoprotein), ABCC1 (MRP1), or ABCG2 (BCRP) efflux transporters, showing equivalent toxicity to drug-sensitive parental MCF7 cells [1]. This contrasts sharply with standard chemotherapeutics like doxorubicin and paclitaxel, which become ineffective in multidrug-resistant (MDR) settings due to active efflux [2].

Multidrug Resistance ABCB1 ABCC1 ABCG2 Breast Cancer

Aurora-B Kinase Inhibition: ATP-Competitive Mechanism with Defined IC50 Values

Jadomycin B was identified as an Aurora-B kinase inhibitor through virtual screening and validated in biochemical assays using purified recombinant Aurora-B kinase [1]. The IC50 of jadomycin B varies with ATP concentration: 12.46 μM at 25 μM ATP, 16.60 μM at 50 μM ATP, and 19.50 μM at 100 μM ATP, confirming an ATP-competitive inhibition mechanism [2]. Unlike many Aurora kinase inhibitors that cause cell cycle arrest, jadomycin B induces apoptosis without obvious effects on cell cycle progression [3].

Aurora-B Kinase Kinase Inhibition Mitosis Apoptosis

In Vivo Pharmacokinetics and Anti-Tumoral Efficacy of Jadomycin B in Murine Breast Cancer Models

Jadomycin B demonstrates favorable in vivo pharmacokinetics and partial anti-tumoral efficacy in breast cancer models [1]. Following a single intraperitoneal dose of 6 mg/kg in female Balb/C mice, jadomycin B reached a Cmax of 3.4 ± 0.27 μM with a biphasic elimination half-life of 1.7 ± 0.058 h [2]. In the 4T1 mouse mammary carcinoma model, jadomycin B (12 mg/kg every 12 h from days 6–15) decreased primary tumor volume compared to vehicle control, with no observed weight loss or significant increases in hepatic (ALT) or renal (creatinine) function biomarkers [3].

Pharmacokinetics In Vivo Efficacy Breast Cancer Xenograft

Jadomycin Best-Fit Research and Industrial Application Scenarios


Investigating Tumor-Selective Cytotoxicity in Breast and Colon Cancer Models

Researchers seeking a tumor-selective cytotoxic agent should procure jadomycin Orn rather than jadomycin B, based on the 2.8-fold improved selectivity window (HMEC/MCF-7 ratio = 2.27 vs. 0.82) demonstrated in comparative MTT assays [1]. This differential activity makes jadomycin Orn the preferred analog for experiments where sparing normal microvascular endothelial cells is a critical endpoint [2].

Evaluating Potency in Multidrug-Resistant Breast Cancer Cell Lines

For studies involving ABCB1-, ABCC1-, or ABCG2-overexpressing MDR breast cancer models, jadomycins B, L, and S are the analogs of choice, as they retain equipotent cytotoxicity in drug-resistant cells compared to drug-sensitive parental lines [1]. This property distinguishes jadomycins from standard chemotherapeutics like doxorubicin and positions them as tool compounds for investigating MDR-circumventing mechanisms [2].

Screening for Aurora-B Kinase Inhibitors with Defined Biochemical Activity

Jadomycin B serves as a validated Aurora-B kinase inhibitor with established IC50 values (12.46–19.50 μM depending on ATP concentration) and a confirmed ATP-competitive binding mode [1]. Researchers requiring a positive control or reference compound for Aurora-B inhibition assays, or investigating kinase inhibitors with apoptosis-inducing rather than cell-cycle-arresting properties, should select jadomycin B [2].

Preclinical Pharmacokinetic and In Vivo Efficacy Studies in Murine Breast Cancer Models

Investigators planning in vivo breast cancer studies can reference the established pharmacokinetic parameters of jadomycin B (Cmax = 3.4 ± 0.27 μM at 6 mg/kg IP, t1/2 = 1.7 h) and efficacy dosing regimen (12 mg/kg q12h) that produced tumor volume reduction without hepatic or renal toxicity signals [1]. These data provide a validated starting point for dose-ranging, formulation, or combination therapy studies in syngeneic or xenograft models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jadomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.